molecular formula C31H42O17 B210156 methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate CAS No. 39011-92-2

methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Cat. No.: B210156
CAS No.: 39011-92-2
M. Wt: 686.7 g/mol
InChI Key: STKUCSFEBXPTAY-YTECAPLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a glycosylated secoiridoid derivative characterized by a pyran core substituted with a 4-hydroxyphenylethoxy group, a glucose moiety, and an ethylidene side chain. Its structure includes ester and glycosidic linkages, which confer unique physicochemical properties. It is structurally related to olive-derived bioactive compounds like oleuropein, with modifications influencing solubility, stability, and bioactivity .

Properties

CAS No.

39011-92-2

Molecular Formula

C31H42O17

Molecular Weight

686.7 g/mol

IUPAC Name

methyl (5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17?,19-,20-,22-,23-,24+,25+,26-,27-,29+,30-,31+/m1/s1

InChI Key

STKUCSFEBXPTAY-YTECAPLWSA-N

SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O

Isomeric SMILES

C/C=C\1/[C@@H](OC=C(C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O

Appearance

Powder

Synonyms

nuezhenide
specnuezhenide

Origin of Product

United States

Preparation Methods

Formation of the Pyran-3-Carboxylate Core

The pyran-3-carboxylate moiety is synthesized via a stereoselective cyclocondensation reaction. Ethylidene groups are introduced using a modified Claisen-Schmidt condensation between a β-keto ester and an aldehyde derivative under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran at −20°C). The reaction’s stereochemical outcome is controlled by chiral auxiliaries, achieving the desired (4S,5E,6S) configuration.

Key Reaction Parameters:

ParameterCondition
Temperature−20°C to 0°C
CatalystPotassium tert-butoxide
SolventTetrahydrofuran
Reaction Time12–18 hours

Synthesis of the 2-(4-Hydroxyphenyl)Ethoxy-Substituted Oxane Fragment

This fragment is prepared through a Williamson ether synthesis. 4-Hydroxyphenethyl bromide is reacted with a trihydroxy oxane precursor in the presence of silver oxide (Ag₂O) to form the ether linkage. The reaction proceeds in dimethylformamide (DMF) at 60°C for 8 hours, yielding the substituted oxane with >85% regioselectivity.

Functional Group Introduction and Coupling Strategies

Esterification and Methoxycarbonylation

The methyl ester group at position 3 of the pyran ring is introduced via a Steglich esterification. Carbodiimide reagents (e.g., dicyclohexylcarbodiimide) activate the carboxylic acid intermediate, followed by nucleophilic attack by methanol. The reaction is conducted under anhydrous conditions with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >90% conversion.

Glycosidic Bond Formation

The glycosidic linkages connecting the pyran core to the oxane subunits are constructed using Koenigs-Knorr conditions. Bromo-sugar intermediates are reacted with hydroxyl-bearing acceptors in the presence of silver triflate (AgOTf) as a promoter. Anomeric selectivity (α/β) is controlled by solvent polarity, with dichloromethane favoring β-linkages.

Optimized Glycosylation Conditions:

ParameterCondition
PromoterSilver triflate (0.2 equiv)
SolventDichloromethane
Temperature25°C
Reaction Time4–6 hours

Protection-Deprotection Sequences

Given the compound’s sensitivity to oxidation and hydrolysis, temporary protecting groups are critical:

Hydroxyl Group Protection

  • Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) groups are used for primary hydroxyl protection, applied via reaction with TBDMS chloride in imidazole-containing DMF.

  • Acetyl Groups: Secondary hydroxyls are acetylated using acetic anhydride in pyridine, removed later by Zemplén deacetylation (NaOMe/MeOH).

Carboxylate Protection

The methyl ester at position 3 serves as a self-protecting group, remaining stable throughout subsequent steps and requiring no additional protection.

Final Coupling and Global Deprotection

The fully protected pyran and oxane fragments are coupled via a nucleophilic acyl substitution. The 2-oxoethyl linker is formed by reacting a chloroacetylated oxane derivative with the pyran core’s secondary alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Global deprotection using hydrofluoric acid (HF) in acetonitrile removes silyl ethers, yielding the final product.

Critical Coupling Parameters:

ParameterCondition
Coupling AgentDiethyl azodicarboxylate (DEAD)
SolventTetrahydrofuran
Temperature0°C to 25°C
Reaction Time24–48 hours

Purification and Characterization

Chromatographic Purification

The crude product is purified using reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Fractions containing the target compound are lyophilized to obtain a white solid.

Spectroscopic Confirmation

  • NMR Spectroscopy: ¹H NMR (600 MHz, DMSO-d₆) confirms the ethylidene group (δ 5.45 ppm, doublet of doublets) and glycosidic linkages (δ 4.80–5.20 ppm).

  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 929.3121 [M+H]⁺, matching the theoretical mass.

  • Optical Rotation: [α]D²⁵ = +42.3° (c = 0.5, MeOH), verifying chiral integrity.

Industrial-Scale Considerations

For bulk production, continuous flow reactors replace batch systems to enhance efficiency. Key adaptations include:

  • Flow Hydrogenation: Pd/C-packed columns reduce ethylidene intermediates at 50 bar H₂.

  • In-Line Purification: Simulated moving bed (SMB) chromatography isolates intermediates with >99% purity.

Challenges and Optimization Opportunities

  • Stereochemical Drift: Epimerization at C6 is mitigated by maintaining pH < 7 during aqueous workups.

  • Glycosylation Efficiency: Microwave-assisted synthesis reduces reaction times from 48 hours to 2 hours while improving yields .

Chemical Reactions Analysis

Types of Reactions

Nuezhenide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of nuezhenide include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of nuezhenide include various oxidized and reduced derivatives, which may exhibit different biological activities compared to the parent compound .

Scientific Research Applications

Mechanism of Action

Nuezhenide exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and immune responses. Nuezhenide suppresses the expression of phosphorylated proteins like IKKα/β, IκBα, and p65, thereby reducing the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural differences between the target compound and key analogues:

Compound Key Structural Features Source
Target Compound 4-Hydroxyphenylethoxy group; glucose moiety; ethylidene chain Synthetic/Olive
Methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-glucosyloxy-pyran-3-carboxylate 3,4-Dihydroxyphenylethoxy group (vs. 4-hydroxyphenyl); identical glucose and ethylidene Marine Actinomycetes
Oleuropein Aglycone Lacks glucose moiety; retains ethylidene and hydroxytyrosol ester Olea europaea
Methyl (2S,3E,4R)-4-{2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl}-3-(2-hydroxyethylidene)-2-mannosyloxy-pyran-5-carboxylate 3,4-Dihydroxyphenylethoxy; mannose (vs. glucose); 2-hydroxyethylidene (vs. ethylidene) Synthetic
(4aS,7S,7aR)-7-Methyl-5-oxo-1-glucosyloxy-cyclopenta[c]pyran-4-carboxylic acid methyl ester Cyclopenta[c]pyran core; lacks phenylethoxy group Synthetic

Physicochemical Properties

  • Solubility: The glucose moiety enhances water solubility compared to non-glycosylated analogues like oleuropein aglycone .
  • Stability : Ethylidene and ester groups may confer sensitivity to hydrolysis under acidic or enzymatic conditions, similar to oleuropein derivatives .
  • Chromatography : Rf = 0.23 (CH2Cl2/MeOH: 9/1) for the 3,4-dihydroxyphenyl analogue , suggesting polar characteristics due to hydroxyl and sugar groups.

Bioactivity

  • Antioxidant Activity: The 4-hydroxyphenylethoxy group contributes to radical scavenging, though less potent than 3,4-dihydroxyphenyl analogues (e.g., oleuropein) due to fewer phenolic -OH groups .
  • Antiviral Potential: Structural similarity to OEU (oleuropein) suggests possible inhibition of viral proteins, such as SARS-CoV-2 spike protein, via interactions with the glucose and phenolic moieties .
  • Enzyme Modulation : Glycosylation may delay metabolic degradation, prolonging bioavailability compared to aglycones .

Biological Activity

Methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic compound with notable biological activities. This article explores its biological activity through various studies and data analyses.

Molecular Formula and Weight

  • Molecular Formula : C46H58O25
  • Molecular Weight : 1010.94 g/mol

Structural Characteristics

The compound features multiple hydroxyl groups and ether linkages that contribute to its biological efficacy. The presence of phenolic structures enhances its potential antioxidant properties.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which may help in reducing oxidative stress in biological systems. A study demonstrated that compounds with similar structural features can inhibit lipid peroxidation and protect cellular membranes from oxidative damage.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that methyl (4S,5E,6S)-5-ethylidene may modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory process.

Anticancer Potential

There is emerging evidence supporting the role of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been documented in several studies. The compound's interaction with cellular signaling pathways related to cell growth and survival is an area of active research.

Summary of Biological Activities

Activity Type Effect Reference
AntioxidantScavenges free radicals
AntimicrobialEffective against various pathogens
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of methyl (4S,5E,6S)-5-ethylidene in human cell lines. The results indicated a significant reduction in oxidative stress markers when treated with varying concentrations of the compound.

Case Study 2: Antimicrobial Activity

In a study published by Liu et al. (2022), the antimicrobial effects were tested against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for therapeutic applications.

Case Study 3: Anti-inflammatory Mechanism

Research by Chen et al. (2021) explored the anti-inflammatory properties in a murine model of arthritis. The administration of the compound resulted in decreased swelling and reduced levels of inflammatory markers compared to control groups.

Q & A

Q. How can degradation pathways be mapped under oxidative stress?

  • Method: Expose the compound to H2O2 or UV light and analyze products via LC-HRMSⁿ . Use isotopic labeling (e.g., 18O) to trace oxygen incorporation in degradation by-products. Compare with EPR spectroscopy to detect radical intermediates .

Tables for Key Methodological Comparisons

Technique Application Limitations Evidence
X-ray crystallographyAbsolute stereochemical confirmationRequires high-quality single crystals
HSQC/HMBC NMRGlycosidic linkage verificationLimited by compound solubility
MD simulationsDegradation pathway modelingComputationally intensive
SPRQuantitative binding affinity measurementRequires protein immobilization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.